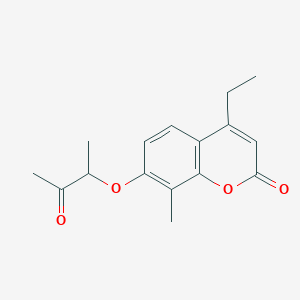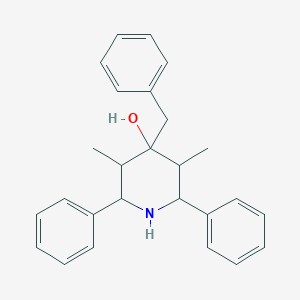
4-ethyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It is commonly known as Warfarin, which is a widely used anticoagulant medication. Warfarin is used to prevent and treat blood clots in various medical conditions such as deep vein thrombosis, pulmonary embolism, and atrial fibrillation. In addition to its clinical use, Warfarin has also been used in scientific research for its unique properties and mechanism of action.
Mécanisme D'action
Warfarin works by inhibiting the synthesis of vitamin K-dependent clotting factors in the liver. These factors are essential for the formation of blood clots. Warfarin prevents the activation of vitamin K, which is required for the synthesis of these clotting factors. This leads to a decrease in the production of clotting factors and a decrease in the ability of the blood to clot.
Biochemical and physiological effects:
Warfarin has several biochemical and physiological effects. It prolongs the time it takes for the blood to clot, which is measured by the prothrombin time. Warfarin also affects the levels of vitamin K-dependent clotting factors in the blood. In addition, Warfarin can cause bleeding, which is a common side effect of anticoagulant therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Warfarin has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action. It is also readily available and relatively inexpensive. However, Warfarin has some limitations for use in lab experiments. It can cause bleeding, which can be a confounding factor in studies investigating the effects of anticoagulants on thrombosis and hemostasis. In addition, Warfarin has a narrow therapeutic window, which can make it difficult to achieve the desired level of anticoagulation.
Orientations Futures
There are several future directions for research involving Warfarin. One area of research is the development of new anticoagulants with fewer side effects than Warfarin. Another area of research is the investigation of the effects of Warfarin on vitamin K-dependent proteins other than clotting factors. Finally, there is a need for further research to investigate the effects of Warfarin on thrombosis and hemostasis in different patient populations, such as those with renal impairment or liver disease.
Méthodes De Synthèse
The synthesis of Warfarin involves several steps, starting with the condensation of salicylaldehyde with ethyl acetoacetate to form 4-hydroxy-3-coumarinyl-2-butenone. This compound is then reacted with methyl iodide to form 4-methoxy-3-coumarinyl-2-butenone. The final step involves the reaction of 4-methoxy-3-coumarinyl-2-butenone with 4-hydroxycoumarin in the presence of a base to yield Warfarin.
Applications De Recherche Scientifique
Warfarin has been extensively used in scientific research for its anticoagulant properties. It has been used in studies to investigate the effects of anticoagulants on thrombosis and hemostasis. Warfarin has also been used in studies to investigate the role of vitamin K in coagulation and the effects of Warfarin on vitamin K-dependent proteins.
Propriétés
IUPAC Name |
4-ethyl-8-methyl-7-(3-oxobutan-2-yloxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-5-12-8-15(18)20-16-9(2)14(7-6-13(12)16)19-11(4)10(3)17/h6-8,11H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOTUCRACCCYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diallyl-5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5000161.png)
![N-(2-{[(1-methyl-2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5000171.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5000177.png)
![2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5000180.png)
![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5000182.png)

![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5000194.png)
![2-[3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5000196.png)
![N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5000202.png)
![2-ethoxy-4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5000209.png)
![3-(benzyloxy)-N-{[(2,4,6-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5000217.png)

![2-(1-naphthyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5000236.png)
